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Compound of Interest

Compound Name: Psychotrine

Cat. No.: B1678309

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the spectroscopic data for psychotrine, an
isoquinoline alkaloid of significant interest. The following sections offer a comprehensive
overview of its mass spectrometry and nuclear magnetic resonance (NMR) data, detailed
experimental protocols for analysis, and a visualization of its mechanism of action and
analytical workflow.

Physicochemical and Structural Properties

Psychotrine (CAS No: 7633-29-6) is a naturally occurring alkaloid predominantly found in plant
species of the Rubiaceae family, such as Carapichea ipecacuanha (Ipecac)[1][2][3]. It belongs
to the ipecac alkaloid family, a subgroup of isoquinoline alkaloids[1][3]. Its structure features
three methoxy groups, an ethyl side chain, and a phenolic hydroxyl group, which contribute to
its chemical properties and biological activity[3].
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Property Value Source(s)

Molecular Formula C2sH36N204 [21[41[5]

Molecular Weight ~464.6 g/mol [L][3][41[5]

Exact Mass 464.2675 Da [5]
Yellow prisms with blue

Appearance (2]
fluorescence

Melting Point 122 -128 °C [2][3]
Sparingly soluble in water;

Solubility soluble in alcohol, acetone, [2][3]
chloroform

Optical Rotation [a]D®® +69.3° (c=2 in alcohal) [2]

Mass Spectrometry (MS) Analysis

Mass spectrometry is crucial for determining the molecular weight of psychotrine and for

obtaining structural information through its fragmentation patterns. The high-resolution mass

spectrum provides the exact mass, confirming the molecular formula.

Table 2.1: Mass Spectrometry Data for Psychotrine

lon m/z (Predicted/Observed) Description
Molecular ion peak
[M]+ 464.2675 _
corresponding to C2sH36N20a4
Fragments resulting from the
] cleavage of the isoquinoline
Key Fragments Varies

and benzo[a]quinolizine rings,

typical for ipecac alkaloids.

Experimental Protocol: GC-MS Analysis
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Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of
volatile and semi-volatile compounds like alkaloids[6].

e Sample Preparation:

o Dissolve a small amount (1-2 mg) of purified psychotrine in a suitable volatile solvent,
such as methanol or chloroform.

o Filter the solution using a 0.22 um syringe filter to remove any particulate matter.

o If analyzing a plant extract, perform a liquid-liquid extraction to isolate the alkaloid fraction,
followed by purification using column chromatography or preparative TLC.

¢ |nstrumentation and Parameters:
o Gas Chromatograph (GC):

= Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 pm film
thickness).

» Injector Temperature: 250 °C.

» Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10
°C/min, and hold for 10 minutes.

» Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

o Mass Spectrometer (MS):

lonization Mode: Electron Impact (El) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Scan Range: m/z 40-600.

o Data Analysis:
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o Identify the peak corresponding to psychotrine based on its retention time.

o Analyze the mass spectrum of the peak, identifying the molecular ion ([M]+) to confirm the
molecular weight.

o Interpret the fragmentation pattern to gain structural information, comparing it to literature
data for isoquinoline alkaloids[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis

NMR spectroscopy is an essential technique for the complete structural elucidation of organic
molecules like psychotrine, providing detailed information about the carbon-hydrogen
framework][1].

Table 3.1: Predicted *H NMR Spectral Data for Psychotrine (Note: This data is based on
prediction models and may vary slightly from experimental values)[7]

Chemical Shift

Multiplicity Number of Protons  Assignment

(ppm)
~0.9 t 3H -CH2-CHs

Aliphatic protons on
~1.2-3.2 m 17H ]

ring systems
~3.8-3.9 s 9H 3 x -OCHs
~6.5-7.0 m 4H Aromatic protons
~8.5 s (broad) 1H Phenolic -OH

NH (or imine proton in
~9.5 s (broad) 1H

tautomeric form)

Table 3.2: 13C NMR Spectral Data for Psychotrine Specific chemical shift data for
psychotrine's 28 carbon atoms have been reported in scientific literature, providing a definitive
fingerprint for its identification[1][2]. Key signals include those for aromatic carbons, aliphatic
carbons of the ring systems and the ethyl group, and the carbons of the methoxy groups|[1].
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Chemical Shift Range (ppm) Carbon Type

10-40 Aliphatic (e.g., -CHs, -CH2)

40-65 Aliphatic (e.g., -CH, -CH-N, -OCHs3)
100-150 Aromatic and Olefinic (C=C, Ar-C)
150-160 Aromatic C-O

Experimental Protocol: 1H and 3C NMR Analysis
e Sample Preparation:

o For *H NMR, dissolve 2-5 mg of the psychotrine sample in approximately 0.7 mL of a
deuterated solvent (e.g., Chloroform-d, CDCIs)[8].

o For 13C NMR, a more concentrated sample (15-20 mg) is typically required[8].
o Transfer the solution to a 5 mm NMR tube, ensuring a sample depth of about 4-5 cm|[8].

o Filter the sample through a small plug of cotton or glass wool in a Pasteur pipette to
remove any suspended impurities[8].

e Instrumentation and Parameters (400 MHz Spectrometer):
o Spectrometer: 400 MHz NMR spectrometer.
o Solvent: CDCIs (with 0.03% TMS as an internal standard).

o H NMR Experiment:

Pulse Program: Standard single-pulse (zg30).

Acquisition Time: ~3-4 seconds.

Relaxation Delay (d1): 1-2 seconds.

Number of Scans: 16-64.
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o 13C NMR Experiment:

Pulse Program: Proton-decoupled single-pulse (zgpg30).

Acquisition Time: ~1-2 seconds.

Relaxation Delay (d1): 2 seconds.

Number of Scans: 1024 or more, depending on concentration.

o Data Processing and Analysis:
o Apply Fourier transformation to the acquired Free Induction Decay (FID).
o Phase and baseline correct the resulting spectrum.

o Calibrate the *H spectrum to the residual solvent peak (e.g., CDCls at 7.26 ppm) or TMS at
0.00 ppm.

o Calibrate the 13C spectrum to the solvent peak (e.g., CDClIs at 77.16 ppm).
o Integrate the signals in the *H spectrum to determine proton ratios.

o Analyze chemical shifts, multiplicities, and coupling constants to assign signals to specific
protons and carbons in the molecule.

Visualizing Workflows and Mechanisms
Integrated Spectroscopic Analysis Workflow
The structural elucidation of a natural product like psychotrine is a multi-step process that

integrates various spectroscopic techniques. The workflow ensures a systematic approach
from sample isolation to final structure confirmation.
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Isolation of Psychotrine
(e.g., from Ipecac root)

:

Purification
(Chromatography)

Sample Preparation

Mass Spectrometry (MS)
- Molecular Weight
- Formula Confirmation

1D NMR (*H, 13C)
- Carbon-Hydrogen Framework
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Figure 1: General Workflow for Spectroscopic Analysis of Psychotrine
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Figure 2: Psychotrine's Inhibition of HIV-1 Reverse Transcriptase
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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